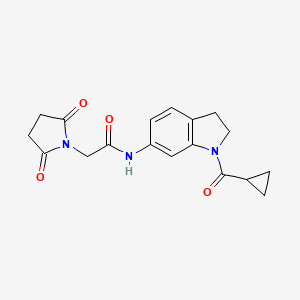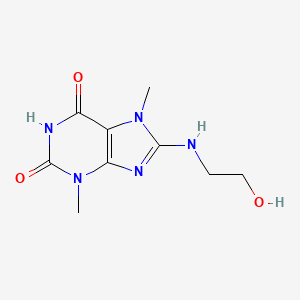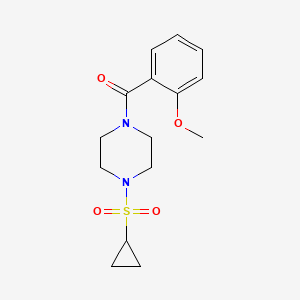![molecular formula C17H22FN5 B2407618 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415631-03-5](/img/structure/B2407618.png)
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a pyrimidine ring substituted with N,N-dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the 3-Fluorophenylmethyl Group: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base to introduce the 3-fluorophenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with N,N-dimethylpyrimidin-2-amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that the compound can bind to active sites of target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine ring instead of a pyrimidine ring.
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride: A compound with a similar piperazine structure but different substituents.
Uniqueness
4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific combination of a fluorophenylmethyl group and a dimethylpyrimidinyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJLOPOHSLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2407537.png)
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2407539.png)



![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)





![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
